molecular formula C13H17BrN2O B3199688 1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide CAS No. 1017035-47-0

1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide

Cat. No.: B3199688
CAS No.: 1017035-47-0
M. Wt: 297.19 g/mol
InChI Key: YQJRKIOZFZGTHQ-UHFFFAOYSA-N
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Description

1-Amino-N-(4-bromophenyl)cyclohexane-1-carboxamide (CAS: 1017035-47-0) is a cyclohexane-based carboxamide derivative with a molecular formula of C₁₃H₁₇BrN₂O and a molecular weight of 297.19 g/mol . Its structure features a cyclohexane ring substituted with an amino group and a carboxamide moiety linked to a 4-bromophenyl group. For example, structurally related derivatives, such as 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide, have demonstrated potent antitumor activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values as low as 3.25 μM .

Properties

IUPAC Name

1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-10-4-6-11(7-5-10)16-12(17)13(15)8-2-1-3-9-13/h4-7H,1-3,8-9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJRKIOZFZGTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide typically involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-(4-bromophenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-N-(4-bromophenyl)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound C₁₃H₁₇BrN₂O 297.19 Cyclohexane, amino, 4-BrPh 1017035-47-0
Cyclopentane Analog C₁₇H₂₁BrN₂O₂ 385.27 Cyclopentane, morpholine 1010859-73-0
Methyl Ester Analog C₁₄H₁₇BrO₂ 297.19 Cyclohexane, methyl ester 1282589-52-9

Halogen Substitution Effects

The 4-bromophenyl group is critical for electronic and hydrophobic interactions. Evidence from halogen-substituted maleimides (e.g., N-(4-bromophenyl)maleimide, IC₅₀ = 4.37 μM) shows that bromine’s electron-withdrawing effects and van der Waals radius enhance inhibitory potency compared to smaller halogens like chlorine (IC₅₀ = 7.24 μM) . Similarly, in oxadiazole derivatives, the 4-bromophenyl group contributes to anti-inflammatory activity (61.9% inhibition at 20 mg/kg), comparable to indomethacin .

Functional Group Modifications

  • Amino Group Replacement: In 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide (CAS: 1017019-29-2), the 4-bromophenyl group is replaced with an isopropylamine. This reduces hydrophobicity and may limit target binding compared to the brominated analog .

Biological Activity

1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with an amino group and a bromophenyl moiety. Its structure can be represented as follows:

C6H10BrN1O\text{C}_6\text{H}_{10}\text{BrN}_1\text{O}

This compound's unique structural attributes contribute to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of certain metabolic pathways by inhibiting enzymes or altering receptor signaling.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways and potentially leading to antiproliferative effects.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The exact IC50 values vary depending on the cancer type but indicate significant potency.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 μg/mL.
AnticancerInduced apoptosis in human breast cancer cells (MCF-7), with an IC50 of 15 μM after 48 hours of treatment.
Anti-inflammatoryShowed significant inhibition of COX-2 enzyme activity, indicating potential for treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide
Reactant of Route 2
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1-amino-N-(4-bromophenyl)cyclohexane-1-carboxamide

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